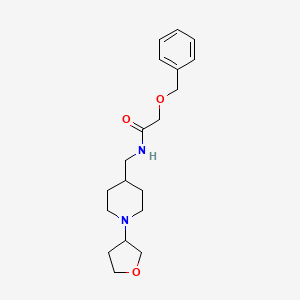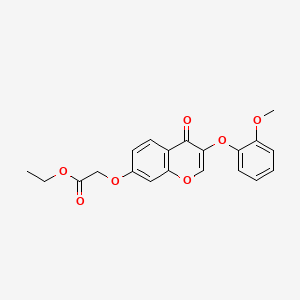
ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-methoxyphenoxy)acetate is a chemical compound with the molecular formula C11H14O4 and a molecular weight of 210.23 . It is a clear liquid that ranges in color from colorless to slightly pale yellow .
Molecular Structure Analysis
The InChI code for Ethyl 2-(2-methoxyphenoxy)acetate is 1S/C11H14O4/c1-3-14-11(12)8-15-10-7-5-4-6-9(10)13-2/h4-7H,3,8H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 2-(2-methoxyphenoxy)acetate has a boiling point of 116 °C at 0.2 mmHg and a flash point of 118 °C . It has a specific gravity of 1.15 at 20/20°C and a refractive index of 1.52 .Scientific Research Applications
Medicinal Chemistry and Pharmacological Activities of Phenoxy Acetamide Derivatives
Application Summary
Phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) have been studied for their potential therapeutic applications. These compounds are synthesized and used to study the utilization of drugs and their biological effects .
Methods of Application
The synthesis of these compounds involves various chemical techniques as well as new computational chemistry applications .
Results or Outcomes
The compounds showed promising results in terms of safety and efficacy to enhance life quality .
Anticancer Activity of Chalcone-Salicylate Hybrid Compound
Application Summary
A new hybrid compound of chalcone-salicylate has been synthesized and studied for its potential against breast cancer .
Methods of Application
The compound was synthesized using a linker mode approach under reflux condition. The structure of the compound was established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .
Results or Outcomes
The molecular docking study showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol). It can be predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition .
Synthesizing Chiral Drug Intermediates by Biocatalysis
Application Summary
The chiral feature is a critical factor for the efficacy and safety of many therapeutic agents. About 57% of marketed drugs are chiral drugs and about 99% of purified natural products are chiral compounds .
Methods of Application
Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox. The intermediates of many important therapeutic agents such as sitagliptin, pregabalin, ragaglitazar, paclitaxel, epothilone, abacavir, atorvastatin, rosuvastatin, and omapatrilat have been successfully synthesized via biocatalysis .
Results or Outcomes
The recombinant E. coli which contains a formate dehydrogenase (FDH) from Mycobacterium sp. and a carbonyl reductase from Pichia finlandica was used as a biocatalyst to synthesize a key chiral intermediate for anticholesterol drugs, (2R,3S)-ethyl 2-chloro-3-hydroxybutanoate, with 85% yield and 99% e.e. value .
Safety And Hazards
Future Directions
As for future directions, more research is needed to fully understand the properties and potential applications of this compound. Given the wide range of activities associated with phenoxyacetic acid derivatives, this compound could potentially have interesting biological activities that are worth exploring .
properties
IUPAC Name |
ethyl 2-[3-(2-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-3-24-19(21)12-25-13-8-9-14-17(10-13)26-11-18(20(14)22)27-16-7-5-4-6-15(16)23-2/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYOLJGQOZBPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[3-(2-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2639853.png)
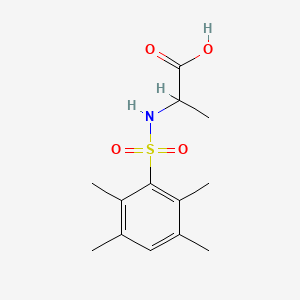
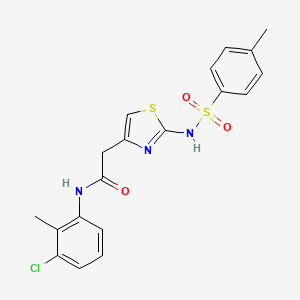
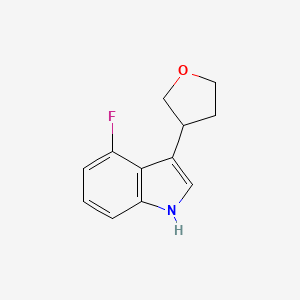
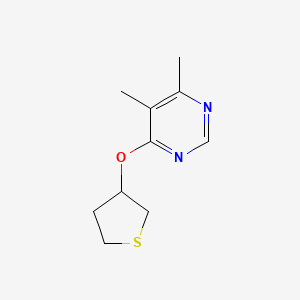
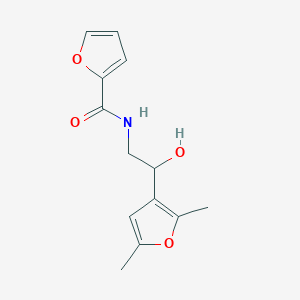
![(3-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2639863.png)
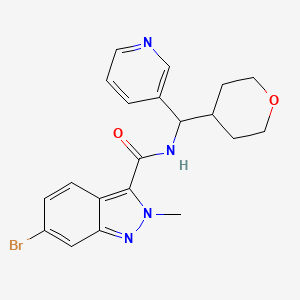
![2-Chloro-N-[(3,5-dimethoxyphenyl)methyl]-N-[(1R,2R)-2-hydroxycyclopentyl]acetamide](/img/structure/B2639866.png)
![8-Hydroxy-6-azaspiro[3.5]nonan-5-one](/img/structure/B2639868.png)
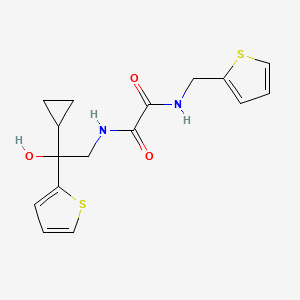
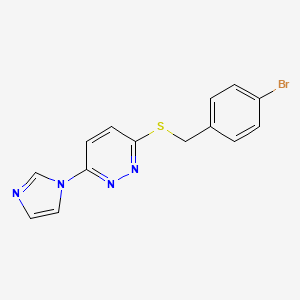
![3-{[2-Methyl-6-(thiophen-3-yl)morpholin-4-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2639872.png)
